rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide
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Overview
Description
rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide is a chemical compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a hydrazinecarbonyl group and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide involves several steps. One common synthetic route includes the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Scientific Research Applications
rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide can be compared with similar compounds such as:
rac-N-[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methylacetamide: This compound has a similar structure but includes a hydroxy group, which may alter its chemical reactivity and biological activity.
This compound derivatives: Various derivatives can be synthesized by modifying the hydrazinecarbonyl or acetamide groups, leading to compounds with different properties and applications.
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[3-(2-hydrazinyl-2-oxoethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(13)11-8-3-2-7(4-8)5-9(14)12-10/h7-8H,2-5,10H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
AQUOWJFEECDGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(C1)CC(=O)NN |
Origin of Product |
United States |
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